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molecular formula C11H16O2 B8655921 1-Hydroxy-4-isopentoxybenzene

1-Hydroxy-4-isopentoxybenzene

Cat. No. B8655921
M. Wt: 180.24 g/mol
InChI Key: VJLDTDYNROMFED-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

A mixture of benzene-1,4-diol (20.0 g), DMF (100 mL), cesium carbonate (59.2 g) and 1-bromo-3-methyl-butane (13.7 g) was heated to 60° C. for 12 hours. After the mixture reached room temperature, it was distributed between water and EA. The organic phase was washed twice (water), dried (Na2SO4) and concentrated. The residue was purified by chromatography (SiO2; EA/heptane 1:2) to provide the subtitle compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:8])[CH:6]=[CH:5][C:4]([OH:7])=[CH:3][CH:2]=1.CN(C=O)C.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24]>CC(=O)OCC.O>[CH3:24][CH:23]([CH3:25])[CH2:22][CH2:21][O:7][C:4]1[CH:5]=[CH:6][C:1]([OH:8])=[CH:2][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=C(C=C1)O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
cesium carbonate
Quantity
59.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
13.7 g
Type
reactant
Smiles
BrCCC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached room temperature
WASH
Type
WASH
Details
The organic phase was washed twice (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2; EA/heptane 1:2)

Outcomes

Product
Name
Type
product
Smiles
CC(CCOC1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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